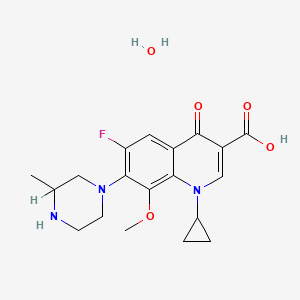

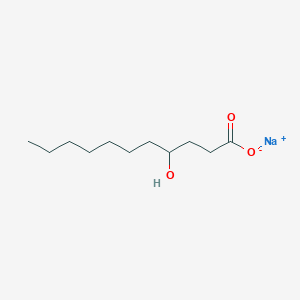

1-Amino-3-(2-methylpropoxy)propan-2-ol

Overview

Description

“1-Amino-3-(2-methylpropoxy)propan-2-ol” is an organic compound with the formula C7H17NO2 . It is a derivative of aminomethyl propanol, which is an organic compound with the formula H2NC(CH3)2CH2OH . Aminomethyl propanol is a colorless liquid that is classified as an alkanolamine and is a useful buffer and a precursor to numerous other organic compounds .

Scientific Research Applications

Enzymatic Synthesis and Asymmetric Catalysis

1-Amino-3-(2-methylpropoxy)propan-2-ol serves as a valuable intermediate in the enzymatic synthesis of chiral compounds. For instance, its derivatives have been used in the lipase-catalyzed resolution of chiral 1,3-amino alcohols, highlighting its role in the asymmetric synthesis of (S)-dapoxetine. This process employs Candida antarctica lipase A (CAL-A) for the transesterification reaction, demonstrating the compound's utility in producing pharmacologically significant molecules with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).

Cardioselective Beta-Adrenoceptor Blocking Agents

The chemical structure of this compound and its analogs contribute significantly to the development of cardioselective beta-adrenoceptor blocking agents. Studies on derivatives such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols have elucidated their substantial cardioselectivity, with modifications leading to higher affinity for beta-1 adrenoceptors. This research provides insights into the compound's potential for creating more effective beta-blockers with targeted action (Rzeszotarski et al., 1979).

Dendrimer Synthesis for Biological Applications

The adaptability of this compound derivatives extends to the synthesis of dendrimers. Specifically, poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been developed for non-toxic applications in biological studies. These dendrimers, with their ability to carry functional groups like alcohol, amine, nitrile, ester, or carboxylic acid, open avenues for drug delivery and diagnostic applications due to their biocompatibility and non-toxic nature (Krishna et al., 2005).

Corrosion Inhibition

Research has also explored the application of tertiary amines derived from 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), in corrosion inhibition. These compounds demonstrate significant effectiveness in retarding the anodic dissolution of iron, showcasing their potential as anodic inhibitors for protecting carbon steel surfaces (Gao, Liang, & Wang, 2007).

Coordination Chemistry

The compound's utility is further evidenced in coordination chemistry, where derivatives of this compound have been employed to synthesize Schiff base ligands for Cu(II) complexes. These studies not only contribute to our understanding of ligand-metal interactions but also to the development of materials with potential applications in catalysis, magnetic materials, and as sensors (Keypour et al., 2015).

properties

IUPAC Name |

1-amino-3-(2-methylpropoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWDJNUBZPEENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)

![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)

![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)

![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)